3-(Bromomethyl)phenol
Overview
Description
3-(Bromomethyl)phenol is a brominated aromatic compound that is of interest in various chemical syntheses and research studies. While the provided papers do not directly discuss 3-(Bromomethyl)phenol, they do provide insights into related brominated phenolic compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 3-(Bromomethyl)phenol.
Synthesis Analysis
The synthesis of brominated phenolic compounds often involves halogenation reactions or functional group transformations. For instance, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol is achieved by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Similarly, 3-bromo-5-methylphenol is prepared from 3-bromotoluene using a one-pot C-H activation/borylation/oxidation sequence . These methods suggest that the synthesis of 3-(Bromomethyl)phenol could potentially be carried out through similar halogenation strategies or by functionalizing existing bromophenol compounds.
Molecular Structure Analysis
The molecular structure of brominated phenolic compounds is often characterized by X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy. For example, the crystal structure of a related compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, was determined using X-ray diffraction, and its molecular geometry was compared with DFT calculations . The importance of intramolecular hydrogen bonding in stabilizing the structure of ortho-hydroxyaryl Schiff bases has also been highlighted . These studies indicate that 3-(Bromomethyl)phenol would likely exhibit similar structural features, including the potential for intramolecular hydrogen bonding.
Chemical Reactions Analysis
Brominated phenolic compounds participate in various chemical reactions, including cyclo-oligomerization and solvolytic reactions with alcohols and phenols . The reactivity of these compounds is influenced by the presence of the bromine atom, which can act as a good leaving group or as a site for further functionalization. The studies suggest that 3-(Bromomethyl)phenol could also undergo similar reactions, making it a versatile intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated phenolic compounds can be studied using vibrational spectroscopy and computational methods . The inductive effect of the bromine atom affects the molecule's electronic structure and reactivity . The presence of bromine in the ortho position to the hydroxyl group can lead to significant changes in the compound's acidity, boiling point, and solubility. These properties are crucial for the practical application and handling of 3-(Bromomethyl)phenol in a laboratory or industrial setting.
Scientific Research Applications
1. As a Model for the Active Site of Type 3 Copper Proteins
- Research has explored the use of 3-(bromomethyl)phenol derivatives in modeling the active site of type 3 copper proteins. These models help to understand the influence of a thioether group near the metal site, which is critical for the functioning of these proteins (Merkel et al., 2005).
2. In Synthesis of Quinolinic Acid-Phenyl Ether (Thioether)
- 3-(Bromomethyl)phenol is used in the synthesis of quinolinic acid-phenyl ether (Thioether). This demonstrates its utility in facilitating complex chemical reactions, especially in the synthesis of unique chemical compounds (Gao Wen-tao, 2007).
3. In Micellar Media Reactions
- This compound plays a role in the study of reactions within micellar media. It's been found that systems based on cationic surfactants, particularly with 3-(bromomethyl)phenol, show high reactivity due to the formation of pi-cation complexes (Currie, 2004).
4. In Cyclo-oligomerization of Acid Derivatives
- It's used in the cyclo-oligomerization of 3-aryl-2-propenoic acid derivatives, showcasing its versatility in synthesizing various organic compounds (Zulykama & Perumal, 2009).
5. In Vibrational Spectroscopy Studies
- 3-(Bromomethyl)phenol is instrumental in vibrational spectroscopy studies, such as FT-IR and FT-Raman spectra analysis. This research aids in understanding the molecular geometry and vibrational frequencies of similar compounds (Mahadevan et al., 2011).
6. In Synthesis of Enantiomerically Pure Compounds
- This compound is involved in the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts, which are important in the production of specific pharmaceuticals and fine chemicals (Martelli et al., 2011).
7. In Bromination Kinetics Studies
- It's used in studies analyzing the bromination kinetics of phenolic compounds, crucial for understanding chemical reactions in aqueous solutions (Guo & Lin, 2009).
Safety And Hazards
properties
IUPAC Name |
3-(bromomethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQONOCFAYZOEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548111 | |
Record name | 3-(Bromomethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)phenol | |
CAS RN |
74597-04-9 | |
Record name | 3-(Bromomethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(BROMOMETHYL)PHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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